N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S2/c1-11(23)17-16(12-5-3-2-4-6-12)21-19(26-17)22-18(24)13-7-8-14-15(9-13)25-10-20-14/h2-10H,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDGUPFXBYGMBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)N=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the benzothiazole moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and scalability of the process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Oxidation Reactions
The acetyl group at position 5 of the thiazole ring undergoes selective oxidation. Using potassium permanganate (KMnO₄) in acidic conditions, the acetyl moiety (-COCH₃) is converted to a carboxylic acid (-COOH) while preserving the thiazole and benzothiazole rings . Stronger oxidants like meta-chloroperbenzoic acid (mCPBA) can oxidize the sulfur atoms in the thiazole ring to sulfoxides or sulfones .
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C, 2 hrs | Carboxylic acid derivative | 72% |
| mCPBA | CH₂Cl₂, 0°C, 1 hr | Thiazole sulfoxide | 58% |
Reduction Reactions
The acetyl group is susceptible to reduction. Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol (-CH(OH)CH₃), while catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring’s C=N bond, forming a dihydrothiazole derivative .
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | EtOH, 25°C, 4 hrs | 5-(1-Hydroxyethyl)thiazole derivative | 85% |
| H₂/Pd-C | EtOAc, 50 psi, 6 hrs | Dihydrothiazole derivative | 63% |
Substitution Reactions
Electrophilic substitution occurs preferentially at the para position of the phenyl ring and C5 of the benzothiazole moiety. Nitration (HNO₃/H₂SO₄) introduces a nitro group at the phenyl ring’s para position, while bromination (Br₂/FeBr₃) targets the benzothiazole’s C5 .
| Reagent | Conditions | Position Modified | Product |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 30 min | Phenyl ring (para) | Nitro-phenyl derivative |
| Br₂/FeBr₃ | CHCl₃, reflux, 2 hrs | Benzothiazole (C5) | 5-Bromo-benzothiazole |
Nucleophilic substitution is observed at the carboxamide’s carbonyl group, where amines (e.g., NH₃) displace the benzothiazole moiety to form urea derivatives under basic conditions .
Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions. A Suzuki-Miyaura coupling with arylboronic acids introduces substituents at the benzothiazole’s C2 position .
| Catalyst | Conditions | Coupling Partner | Product |
|---|---|---|---|
| Pd(PPh₃)₄ | DMF, 80°C, 12 hrs | 4-Fluorophenylboronic acid | 2-Arylbenzothiazole |
Mechanistic Insights
-
Oxidation : The acetyl group’s oxidation follows a radical mechanism mediated by KMnO₄, generating a carboxylate intermediate.
-
Reduction : NaBH₄ acts via nucleophilic attack on the carbonyl carbon, forming a borate complex that hydrolyzes to the alcohol .
-
Electrophilic Substitution : Directed by electron-donating groups (e.g., phenyl), nitration occurs at the para position due to resonance stabilization .
Stability and Side Reactions
Under prolonged heating (>100°C), the carboxamide group undergoes hydrolysis to form a carboxylic acid and a thiazol-2-amine derivative. Competing side reactions include:
-
Ring Opening : Strong bases (e.g., NaOH) cleave the thiazole ring, producing thioamide intermediates .
-
Dimerization : UV irradiation induces [2+2] cycloaddition between thiazole rings, forming dimeric structures .
This compound’s reactivity profile highlights its versatility in medicinal chemistry, enabling targeted modifications for drug discovery. Controlled reaction conditions are critical to minimizing side reactions and optimizing yields .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide exhibits promising antimicrobial properties.
Case Study: Antimicrobial Efficacy
- Objective : Evaluate the compound's effectiveness against various bacterial strains.
- Methodology : Minimum Inhibitory Concentration (MIC) tests were conducted against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The results indicated significant inhibitory effects, particularly against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties, particularly its cytotoxic effects on cancer cell lines.
Case Study: Cytotoxicity Against Breast Cancer Cells
- Objective : Assess the cytotoxic effects on MCF-7 breast cancer cells.
- Methodology : Sulforhodamine B (SRB) assay was utilized to determine cell viability after treatment with varying concentrations of the compound.
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Dose-dependent decrease in viability |
The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .
Anti-inflammatory Activity
Another area of investigation is the anti-inflammatory properties of this compound.
Case Study: Inflammatory Response Modulation
- Objective : Investigate the compound's effect on pro-inflammatory cytokines in macrophages.
| Cytokine | Treatment Effect |
|---|---|
| TNF-alpha | Reduced by approximately 50% |
| IL-6 | Reduced by approximately 50% |
This study demonstrated that treatment with the compound significantly lowered levels of pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions .
Summary of Biological Activities
The following table summarizes the biological activities observed for this compound:
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by ~50% | 2025 |
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with cellular processes.
Comparison with Similar Compounds
Notes
- Solubility Challenges : The acetyl and phenyl groups in the target compound likely necessitate formulation with co-solvents (e.g., DMSO) for in vitro assays .
- Stability : The electron-withdrawing acetyl group may enhance hydrolytic stability compared to esters or amides in related compounds .
- Pharmacokinetics : Substituent modifications (e.g., replacing phenyl with methyl) could reduce CYP450-mediated metabolism, as seen in analogs like Y040-3667 .
Biological Activity
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The thiazole and benzothiazole moieties are known for their diverse pharmacological properties, making this compound a candidate for further exploration.
Antitumor Activity
Research indicates that compounds containing thiazole and benzothiazole structures exhibit significant antitumor properties. For instance, derivatives of thiazole have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain thiazole derivatives had IC50 values in the low micromolar range against human breast carcinoma cells .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 1.61 ± 1.92 |
| Compound B | A-431 (Skin) | 1.98 ± 1.22 |
| N-(5-acetyl...) | MCF-7 (Breast) | < 10 |
These findings suggest that modifications to the thiazole ring can enhance its anticancer efficacy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that thiazole derivatives can exhibit antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Microorganism | Activity Type | Concentration Tested (µg/mL) | Result |
|---|---|---|---|
| Escherichia coli | Bacterial | 1 | Inhibited |
| Staphylococcus aureus | Bacterial | 1 | Inhibited |
| Aspergillus niger | Fungal | 1 | Inhibited |
These results indicate that the compound possesses significant antimicrobial potential, warranting further investigation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Studies have shown that the presence of electron-donating groups on the phenyl ring enhances cytotoxic activity .
Key Findings:
- Electron-donating groups at specific positions on the aromatic rings improve binding affinity to biological targets.
- Hydrophobic interactions play a crucial role in the compound's ability to penetrate cell membranes.
Case Studies
A notable case study involved the synthesis and evaluation of similar thiazole derivatives that exhibited potent anticancer activity. These studies utilized various cell lines to assess cytotoxicity and established a correlation between structure and biological effectiveness .
Q & A
Q. What are the standard synthetic routes for preparing N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide and its analogues?
The synthesis of thiazole-carboxamide derivatives typically involves coupling acyl chlorides with thiazol-2-amine precursors. For example, reacting 5-substituted thiazol-2-amine with benzothiazole-6-carbonyl chloride in pyridine under reflux yields target compounds. Reaction conditions (e.g., solvent choice, stoichiometry) and purification via recrystallization or chromatography are critical for high yields (~60–70%) and purity .
Q. How is X-ray crystallography employed to confirm the molecular structure of this compound?
X-ray crystallography using programs like SHELXL or SIR97 is standard for resolving bond lengths, angles, and intermolecular interactions. For thiazole derivatives, hydrogen bonding (e.g., N–H⋯N or C–H⋯O) and π-π stacking often stabilize crystal packing. Refinement with riding H-atom models and validation via R-factors (<0.05) ensure accuracy .
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial or anticancer activity?
In vitro assays include:
- Antimicrobial : Broth microdilution against E. coli, S. aureus, and C. albicans (MIC values <50 µg/mL indicate potency) .
- Anticancer : NCI-60 cell line screening (concentration-dependent cytotoxicity at 10–100 µM) .
- Anti-inflammatory : Carrageenan-induced paw edema in mice (dose-dependent inhibition vs. controls like indomethacin) .
Advanced Research Questions
Q. How can molecular docking and DFT simulations predict the compound’s mechanism of action?
Docking studies (e.g., AutoDock Vina) can model interactions with target enzymes (e.g., PFOR in anaerobic organisms or tubulin in cancer). DFT calculations (B3LYP/6-31G*) optimize geometry and predict electronic properties (HOMO-LUMO gaps, electrostatic potential maps), correlating with observed bioactivity .
Q. How should researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or structural variations. Strategies include:
- Replicating assays under standardized protocols (CLSI guidelines for antimicrobial tests).
- Conducting SAR studies to isolate substituent effects (e.g., fluorophenyl vs. bromophenyl groups) .
Q. What structural modifications enhance pharmacokinetic properties (e.g., solubility, metabolic stability)?
Q. How do intermolecular interactions in the crystal lattice influence stability and formulation?
Centrosymmetric dimers via N–H⋯N hydrogen bonds (2.8–3.0 Å) enhance thermal stability, while C–H⋯O/F interactions (3.2–3.5 Å) affect solubility. Stability under humidity can be tested via PXRD before/after accelerated aging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
